Isoglobopentaose Isoglobopentaose
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212875
InChI:
SMILES:
Molecular Formula: C26H45NO21
Molecular Weight:

Isoglobopentaose

CAS No.:

Cat. No.: VC0212875

Molecular Formula: C26H45NO21

Molecular Weight:

* For research use only. Not for human or veterinary use.

Isoglobopentaose -

Specification

Molecular Formula C26H45NO21

Introduction

Chemical Structure and Composition

Isoglobopentaose is a complex carbohydrate composed of five monosaccharide units arranged in a specific sequence. The structure can be represented as Gal β1-3 GalNAc β1-3 Gal α1-3 Gal β1-4 Gal, where "Gal" refers to galactose and "GalNAc" refers to N-acetylgalactosamine. This pentasaccharide belongs to the isoglobo-series of glycosphingolipid glycans, which are distinguished by their unique glycosidic linkage patterns.

The chemical formula of isoglobopentaose is C32H55NO26 with a molecular weight of 869.77 Da . The compound features a specific arrangement of galactose and N-acetylgalactosamine residues that contributes to its distinctive biological properties and interactions. The structural configuration includes both β and α glycosidic linkages, creating a complex three-dimensional architecture that facilitates specific molecular recognition events.

Isoglobopentaose analogue type 1 (iGb5 analogue type 1) has been characterized in analytical studies, showing specific retention time and mass spectrometry properties. Data from analytical chemistry studies indicate that the procainamide-labeled version of this compound has a mass of 1088.4742, with retention time values of 4.16 ± 0.03 .

Analytical Methods for Identification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and hydrophilic interaction chromatography (HILIC) have been employed for the isolation and purification of isoglobopentaose. These techniques allow for the separation of isoglobopentaose from other structurally similar glycans based on differences in their hydrophilicity and molecular size . Chromatographic data from analytical studies provide valuable reference points for identification, as shown in Table 1:

CompoundStructureMass (m/z)Retention Time (min)MS Marker Ions
Isoglobopentaose analogue type 1Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc-Proc1088.47424.16 ± 0.03311.36 ± 0.69, 415.40 ± 0.65
Isoglobotetraose (iGb4)GalNAcβ1-3Galα1-3Galβ1-4Glc-Proc926.42143.34 ± 0.04288.21 ± 0.60
Isoglobotriaose (iGb3)Galα1-3Galβ1-4Glc-Proc723.3422.77 ± 0.03258.39 ± 0.40

Table 1: Chromatographic and mass spectrometry data for isoglobo-series glycans

Mass Spectrometry Analysis

Mass spectrometry has proven invaluable for structural characterization of isoglobopentaose. MS/MS fragmentation patterns provide crucial information about glycosidic linkages and monosaccharide composition. Research has demonstrated that procainamide-labeled isoglobopentaose produces distinctive marker ions that allow for its identification in complex mixtures .

The analytical approach typically involves enzymatic release of glycans using ceramide glycanase, followed by labeling with fluorescent tags such as 2-aminobenzamide (2AB) for enhanced detection sensitivity . This glycoblotting method allows for detailed structural identification through sequential glycosidase digestion, providing insights into the specific linkage patterns present in isoglobopentaose.

Biological Significance

Role in Cellular Membranes

Isoglobopentaose plays an important role as a component of glycosphingolipids (GSLs) in cellular membranes. GSLs are central components of the cell membrane, consisting of a hydrophobic ceramide backbone linked to a hydrophilic glycan moiety . As part of the isoglobo-series of GSLs, isoglobopentaose contributes to membrane structure and function, influencing cellular signaling, cell-cell interactions, and immune responses .

Research suggests that isoglobopentaose-containing glycosphingolipids may be involved in the regulation of immune responses through interactions with specific receptors on immune cells. These interactions can facilitate processes such as cell adhesion and pathogen recognition, highlighting the importance of isoglobopentaose in host defense mechanisms.

Research Applications

Isoglobopentaose has significant applications in glycobiology research and immunological studies. The compound is available in various forms, including:

  • Pure isoglobopentaose for structural and functional studies

  • Isoglobopentaose with terminal alkyne (Linker-CΞCH A) for bioconjugation applications

  • Isoglobopentaose linked to protein carriers such as Bovine Serum Albumin (BSA) for immunological research

These derivatives facilitate diverse research applications, including the development of glycan microarrays for high-throughput screening of glycan-protein interactions . Such arrays allow researchers to explore the interactions between isoglobopentaose and biological samples including proteins, antibodies, cells, and viral particles.

Comparison with Related Glycans

Isoglobopentaose shares structural similarities with several other oligosaccharides in the globo- and isoglobo-series of glycans. Comparative analysis reveals important differences in structure and biological function:

CompoundStructureUnique FeaturesBiological Significance
Isoglobopentaose (iGb5)Galβ1-3GalNAcβ1-3Galα1-3Galβ1-4GlcFive monosaccharide units with β1-3 linkage at non-reducing endInvolved in immune cell recognition; potential role in pathogen interactions
Isoglobotetraose (iGb4)GalNAcβ1-3Galα1-3Galβ1-4GlcFour monosaccharide units; shorter chain lengthFewer interactions due to reduced chain length
Globotetraose (Gb4)GalNAcβ1-3Galα1-4Galβ1-4GlcContains α1-4 instead of α1-3 linkageDifferent binding specificity for lectins and antibodies
Forssman antigen pentaoseGalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4GlcContains additional α1-3 linked GalNAcImportant tissue antigen with immunological significance

Table 2: Comparison of isoglobopentaose with related glycan structures

The key distinguishing feature of isoglobopentaose is the presence of the Gal β1-3 GalNAc β1-3 sequence at the non-reducing end, combined with the internal Gal α1-3 linkage characteristic of the isoglobo-series. This specific arrangement confers unique binding properties that distinguish it from structurally related compounds.

Analytical Challenges and Methodological Advancements

The structural complexity of isoglobopentaose presents significant analytical challenges. Recent methodological advancements have improved the characterization and quantification of this important glycan:

Glycosidase Digestion Studies

Sequential glycosidase digestion has emerged as a powerful approach for structural confirmation of isoglobopentaose. Research has employed specific enzymes including α1-3/4Fucosidase, β1-4Galactosidase, and β1-3Galactosidase to systematically cleave glycosidic linkages and analyze the resulting fragments by mass spectrometry . This approach provides definitive evidence of linkage positions and anomeric configurations.

A typical digestion protocol involves:

  • Treatment with α1-3/4Fucosidase to remove any fucose residues

  • Subsequent digestion with β1-3Galactosidase to cleave terminal β1-3 linked galactose

  • Mass spectrometry analysis of digestion products to confirm structural features

The observation of specific mass shifts following enzymatic digestion (e.g., from m/z 1053 to 891 after β1-3Galactosidase treatment) provides conclusive evidence for the presence of β1-3 linked galactose at the non-reducing terminus .

Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about isoglobopentaose, including the precise configuration of glycosidic linkages. High-purity preparations (>90% NMR purity) are available for research purposes , facilitating definitive structural characterization.

Future Research Directions

Research on isoglobopentaose continues to evolve, with several promising directions for future investigation:

  • Exploration of isoglobopentaose's role in immune cell recognition and modulation

  • Development of synthetic analogues with modified functional properties

  • Investigation of isoglobopentaose's potential as a biomarker for disease diagnosis

  • Elucidation of protein-glycan interactions involving isoglobopentaose using advanced glycan array technologies

The increasing availability of synthetic isoglobopentaose derivatives, including those with functional linkers for bioconjugation , will facilitate these research efforts. Additionally, the incorporation of isoglobopentaose into glycan microarrays provides a powerful platform for high-throughput screening of biological interactions.

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